Eszopiclone-d8

LC-MS/MS stable isotope-labeled internal standard isotopic interference

Eszopiclone-d8 is a deuterium-labeled isotopologue of the non-benzodiazepine hypnotic agent eszopiclone, belonging to the cyclopyrrolone class. It is synthesized by substituting eight hydrogen atoms on the N-methylpiperazine ring with deuterium, yielding a molecular formula of C₁₇H₉D₈ClN₆O₃ and a molecular weight of 396.86 g/mol.

Molecular Formula C17H17ClN6O3
Molecular Weight 396.9 g/mol
Cat. No. B13448204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEszopiclone-d8
Molecular FormulaC17H17ClN6O3
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
InChIInChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1/i6D2,7D2,8D2,9D2
InChIKeyGBBSUAFBMRNDJC-KOYLLVOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eszopiclone-d8: Deuterated Internal Standard for Precise Eszopiclone Quantification


Eszopiclone-d8 is a deuterium-labeled isotopologue of the non-benzodiazepine hypnotic agent eszopiclone, belonging to the cyclopyrrolone class [1]. It is synthesized by substituting eight hydrogen atoms on the N-methylpiperazine ring with deuterium, yielding a molecular formula of C₁₇H₉D₈ClN₆O₃ and a molecular weight of 396.86 g/mol [2]. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of eszopiclone in biological matrices via LC-MS/MS, where it enables accurate correction of matrix effects and recovery variability [3].

Why Unlabeled Eszopiclone or Non-Isotopic Internal Standards Cannot Replace Eszopiclone-d8


In LC-MS/MS-based quantitative bioanalysis, the internal standard must co-elute with the analyte and exhibit identical ionization efficiency to compensate for variable matrix effects and extraction recovery [1]. Unlabeled eszopiclone cannot serve as an internal standard because it is indistinguishable from the analyte, causing signal crosstalk. Non-isotopic structural analogs (e.g., paroxetine) often display different retention times and ionization responses, leading to biased quantification. Deuterated analogs with a mass shift of +3 Da or less may still overlap with the natural isotopic envelope of eszopiclone (due to ³⁷Cl and ¹³C contributions), compromising specificity. Eszopiclone-d8, with a +8 Da mass shift, fully resolves from the analyte cluster, ensuring unambiguous peak assignment and regulatory-grade accuracy .

Eszopiclone-d8 Differentiation Evidence: Quantitative Head-to-Head Comparisons


Mass Spectrometric Resolution: +8 Da Shift Eliminates Isotopic Overlap

Eszopiclone-d8 exhibits a protonated molecular ion [M+H]⁺ at m/z 397.86, whereas unlabeled eszopiclone appears at m/z 389.81, representing a mass difference of 8.05 Da [1]. This exceeds the minimum recommended 3 Da shift and completely separates the internal standard signal from the analyte's isotopic envelope, which extends to approximately m/z 393 due to natural abundance ³⁷Cl (~24.2%) and ¹³C contributions [2]. A hypothetical +4 Da deuterated analog would remain within this envelope, causing cross-talk between channels.

LC-MS/MS stable isotope-labeled internal standard isotopic interference

Isotopic Purity >98.5% Reduces Unlabeled Contamination to Negligible Levels

Certificates of analysis for Eszopiclone-d8 reference standards report isotopic purity ≥98.5% (98.5–99.5% typical), as determined by LC-MS and NMR [1]. This means less than 1.5% of the material is unlabeled eszopiclone, which could otherwise contribute to the analyte signal. In comparison, some commercially available deuterated hypnotic standards carry only 95% isotopic purity, introducing up to 5% unlabeled compound and positively biasing measured concentrations at the lower limit of quantification (LLOQ) .

isotopic purity reference standard LC-MS/MS validation

Regioselective Piperazine Deuteration Targets Primary Metabolic Soft Spot

According to US Patent US20080318964A1, Eszopiclone-d8 carries deuterium atoms specifically at positions 2,2,3,3,5,5,6,6 of the N-methylpiperazine moiety [1]. Eszopiclone is metabolized primarily by CYP3A4-mediated oxidation and N-demethylation on the piperazine ring [2]. Placement of deuterium at these positions is designed to exploit the primary kinetic isotope effect (k_H/k_D ≈ 6–10 for cytochrome P450-mediated N-dealkylation), thereby slowing oxidative metabolism at the major clearance pathway. Random deuteration, or deuteration at peripheral positions, would not achieve this metabolic stabilization.

deuterium kinetic isotope effect CYP3A4 metabolism metabolic stability

Enantiopure S-Configuration Matches Active Pharmaceutical Ingredient

Eszopiclone-d8 is synthesized as the pure (S)-enantiomer, identical in stereochemistry to the active pharmaceutical ingredient eszopiclone (Lunesta®) . Racemic deuterated zopiclone-d8 contains both (R)- and (S)-enantiomers; only the (S)-enantiomer binds with high affinity to GABAA receptors, while the (R)-enantiomer is essentially inactive and may exhibit different chromatographic behavior in chiral assays [1]. Use of racemic internal standard can lead to peak splitting and inaccurate quantification when eszopiclone is resolved on a chiral column.

chiral LC-MS/MS eszopiclone enantiomer zopiclone

Regulatory-Grade Characterization Supports GLP/GMP Analytical Workflows

Eszopiclone-d8 is offered as a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) and is accompanied by a comprehensive certificate of analysis including chromatographic purity, water content, residual solvents, and isotopic enrichment data . Many alternative deuterated zopiclone analogs currently on the market are distributed with minimal characterization, often lacking residual solvent or water content determination, which can affect gravimetric preparation of stock solutions and introduce systematic error into calibration curves.

reference standard GLP validation pharmacopeial compliance

Note on Differential Metabolic Stability: Direct Comparative Data Limited

While the theoretical basis for enhanced metabolic stability via deuteration is well-established (primary KIE k_H/k_D ≈ 6–10 for CYP-mediated N-dealkylation), no peer-reviewed head-to-head pharmacokinetic study directly comparing eszopiclone-d8 with unlabeled eszopiclone was identified in the open literature as of this writing [1]. Claims of prolonged half-life or reduced clearance for eszopiclone-d8 remain class-level inferences. Users requiring PK-altered deuterated eszopiclone for in vivo studies should request vendor-provided in vitro microsomal stability data or conduct their own comparative assessment.

metabolic stability pharmacokinetics deuterium isotope effect

Eszopiclone-d8: Optimal Use Cases Based on Verified Differentiation


Regulated Bioequivalence and Pharmacokinetic Studies (GLP)

Eszopiclone-d8 is the internal standard of choice for clinical bioequivalence trials requiring validated LC-MS/MS methods. Its +8 Da mass shift eliminates isotopic overlap , and its high isotopic purity (≥98.5%) ensures that bias at the LLOQ remains below the ±15% (±20% at LLOQ) acceptance criteria mandated by FDA and EMA guidelines [1].

Forensic and Clinical Toxicology Screening

In post-mortem and human performance toxicology, eszopiclone must be distinguished from structurally similar Z-drugs (zopiclone, zolpidem, zaleplon). Eszopiclone-d8 co-elutes exclusively with eszopiclone and provides identical fragmentation patterns, enabling confident identification even in complex matrices such as whole blood and urine . Its enantiopure S-configuration avoids interference from racemic zopiclone-d8 in methods that separate eszopiclone enantiomers [1].

In Vitro Metabolism and Drug-Drug Interaction Studies

The regioselective deuteration of the piperazine ring positions Eszopiclone-d8 as a mechanistic probe for CYP3A4-mediated metabolism . In vitro incubation with human liver microsomes or recombinant CYP isoforms, monitored by LC-MS/MS, can differentiate metabolic pathways that involve piperazine N-demethylation from alternative clearance routes, leveraging the kinetic isotope effect to assign fractional contributions [2].

Chiral Bioanalytical Method Development and Validation

When developing chiral LC-MS/MS methods to verify eszopiclone enantiomeric purity in pharmaceutical formulations or biological samples, eszopiclone-d8 serves as an ideal internal standard. Because it is the pure (S)-enantiomer, it co-elutes precisely with the active drug peak on chiral stationary phases, unlike racemic zopiclone-d8 which produces two distinct peaks and complicates integration [1].

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